molecular formula C11H12N2O2 B13256093 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13256093
M. Wt: 204.22 g/mol
InChI Key: JDQJQKZSZPVPJS-UHFFFAOYSA-N
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Description

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid (CAS: 1536439-28-7) is a pyridine-based carboxylic acid derivative featuring a propargylamine substituent at the 4-position of the pyridine ring. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol . The compound’s distinct structure includes a terminal alkyne group (2-methylbut-3-yn-2-yl), which may confer unique reactivity, such as participation in click chemistry or metal-catalyzed cross-coupling reactions.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(2-methylbut-3-yn-2-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-5-6-12-7-8(9)10(14)15/h1,5-7H,2-3H3,(H,12,13)(H,14,15)

InChI Key

JDQJQKZSZPVPJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=C(C=NC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanopyridine and 2-methylbut-3-yn-2-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., palladium on carbon).

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyridine-3-carboxylic acid core is shared with several analogs, but substituent variations significantly influence properties. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Features
Target Compound C₁₁H₁₂N₂O₂ 204.23 1536439-28-7 2-Methylbut-3-yn-2-yl amino Propargyl group, potential alkyne reactivity
6-(1-Phenylethyl)pyridine-3-carboxylic acid C₁₄H₁₃NO₂ 217.22 227.27 1-Phenylethyl Aromatic substituent, increased lipophilicity
2-(3-Chloro-2-methylanilino)pyridine-3-carboxylic acid C₁₃H₁₁ClN₂O₂ 270.69 231278-84-5 Chloro, methyl anilino Halogenated, enhanced molecular weight
5-(2-Hydroxypropan-2-yl)thiophene-2-carboxylic acid C₈H₁₀O₃S 186.23 EN300-7845680 Thiophene ring, hydroxyl-isopropyl Sulfur-containing heterocycle
2-[(4-Bromo-1,3-thiazol-2-yl)oxy]acetic acid C₅H₄BrNO₃S 238.06 1600962-66-0 Bromothiazole, acetic acid linker Bromine for halogen bonding

Key Observations

Substituent Effects on Reactivity: The propargyl group in the target compound distinguishes it from phenyl- or halogen-substituted analogs. This group may enable unique reactivity, such as participation in Huisgen cycloaddition (click chemistry) for bioconjugation .

Heterocyclic Diversity :

  • Thiophene- and thiazole-containing analogs (e.g., 5-(2-hydroxypropan-2-yl)thiophene-2-carboxylic acid) introduce sulfur atoms, which can alter electronic properties and metabolic stability compared to pyridine-based structures .

Research Implications and Gaps

  • Synthetic Utility : The target compound’s alkyne moiety positions it as a candidate for modular synthesis via click chemistry, though empirical studies validating this are absent in the provided evidence.

Biological Activity

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid, also known by its CAS number 1536439-28-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The molecular formula of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid is C11_{11}H12_{12}N2_2O2_2, with a molecular weight of 204.23 g/mol. The compound features a pyridine ring substituted with an amino group and a carboxylic acid group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC11_{11}H12_{12}N2_2O2_2
Molecular Weight204.23 g/mol
CAS Number1536439-28-7
StructureChemical Structure

Pharmacological Profile

Research indicates that compounds similar to 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Anti-Cancer Activity : Studies have shown that pyridine derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways related to cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit the growth of breast cancer cells in vitro by inducing G1 phase arrest and apoptosis through mitochondrial pathways .
  • Anti-inflammatory Effects : Pyridine derivatives have also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action is crucial in conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Some studies suggest that pyridine-based compounds possess antimicrobial properties against various bacterial strains, making them potential candidates for developing new antibiotics .

Case Study 1: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyridine derivatives and tested their cytotoxic effects against various cancer cell lines. The results indicated that compounds with a similar structure to 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid exhibited significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of approximately 15 µM .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory effects of pyridine carboxylic acids. The study revealed that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating their potential utility in treating inflammatory diseases .

Mechanistic Insights

The biological activity of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid is likely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator for receptors involved in inflammatory responses.

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